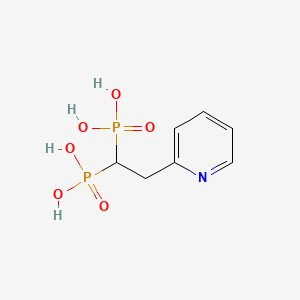

Piridronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piridronic Acid is a synthetic pyridinyl bisphosphonate with anti-resorptive activity. Although the exact mechanism of action has yet to be fully elucidated, piridronic acid likely binds to hydroxyapatite crystals in the bone matrix and inhibits farnesyl pyrophosphate synthase, an enzyme that plays an important role in the mevalonate pathway. This inhibits the formation of isoprenoid metabolites that are substrates for protein prenylation. This prevents farnesylation and geranylgeranylation of proteins essential for osteoclast function, leading to the induction of apoptosis and eventually, osteoclast-cell death. By preventing osteoclast-mediated bone resorption, piridronic acid decreases bone turnover and stabilizes the bone matrix.

Applications De Recherche Scientifique

Mechanism of Action and Bone Matrix Stabilization

Piridronic acid is a synthetic pyridinyl bisphosphonate noted for its anti-resorptive activity. Its mechanism of action, though not fully elucidated, involves binding to hydroxyapatite crystals in the bone matrix. This binding inhibits farnesyl pyrophosphate synthase in the mevalonate pathway, essential for osteoclast function. This inhibition leads to apoptosis and eventual osteoclast-cell death, thereby reducing bone resorption and stabilizing the bone matrix Definitions (2020).

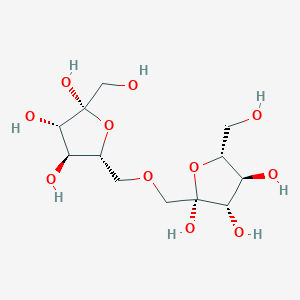

Applications in Sensing Technologies

Boronic acids, including derivatives like piridronic acid, are increasingly utilized in sensing applications. These applications range from homogeneous assays to heterogeneous detection, involving interactions with diols and Lewis bases like fluoride or cyanide anions. These interactions enable the use of boronic acids in biological labeling, protein manipulation, separation, and therapeutic development Lacina, Skládal, & James (2014).

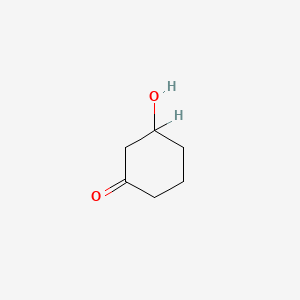

Fluorescent Chemosensors Development

Piridronic acid's chemistry is integral in the development of fluorescent chemosensors. These sensors are crucial for detecting carbohydrates and bioactive substances, aiding in disease prevention, diagnosis, and treatment. The review by Huang et al. (2012) highlights the progress in boronic acid sensors for various applications, including their fluorescence properties and mechanisms Huang et al. (2012).

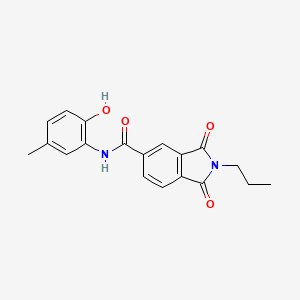

Electrospun Polyimide Nanofibers Applications

In the realm of high-performance polymers, aromatic polyimides (PIs), which can be related to piridronic acid's functional groups, have seen wide applications in electronics, aerospace, and other industries. The preparation and application of electrospun PI nanofibers, including their mechanical and thermal properties, are comprehensively reviewed, showcasing the diverse applications of these materials Ding et al. (2016).

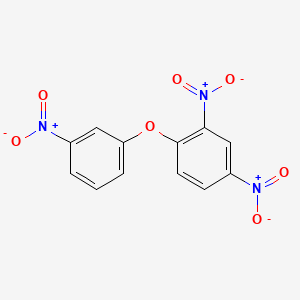

Acid Rain Research and Policy Implications

The scientific study of acidic deposition, closely related to compounds like piridronic acid, has significant implications for policy development. The University of Maine's Water and Watersheds project highlights the integration of acid rain research with stakeholder information needs, emphasizing the role of scientific data in social and economic policy formulation Hunt et al. (2009).

Propriétés

Numéro CAS |

75755-07-6 |

|---|---|

Nom du produit |

Piridronic acid |

Formule moléculaire |

C7H11NO6P2 |

Poids moléculaire |

267.11 g/mol |

Nom IUPAC |

(1-phosphono-2-pyridin-2-ylethyl)phosphonic acid |

InChI |

InChI=1S/C7H11NO6P2/c9-15(10,11)7(16(12,13)14)5-6-3-1-2-4-8-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14) |

Clé InChI |

NGMZSXZBZNXBGX-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)CC(P(=O)(O)O)P(=O)(O)O |

SMILES canonique |

C1=CC=NC(=C1)CC(P(=O)(O)O)P(=O)(O)O |

Autres numéros CAS |

75755-07-6 |

Synonymes |

2-(2-pyridyl)ethylidine-1,1-bisphosphonate 2-(2-pyridyl)ethylidine-1,1-bisphosphonate, monosodium salt 2-(2-pyridyl)ethylidine-1,1-bisphosphonate, x sodium salt 2-PEBP NE 97221 NE-97221 piridronate sodium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[[(2-Methoxyphenyl)methylamino]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1200872.png)

![3-Chloro-4-[(1-ethyl-2-benzimidazolyl)thio]aniline](/img/structure/B1200873.png)

![2-[[[(5-Chloro-2-pyridinyl)amino]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1200874.png)